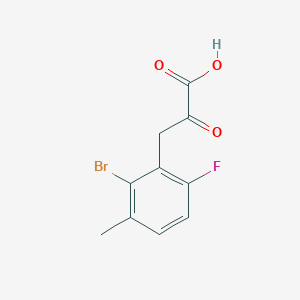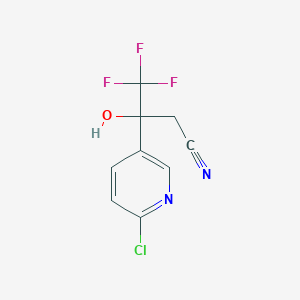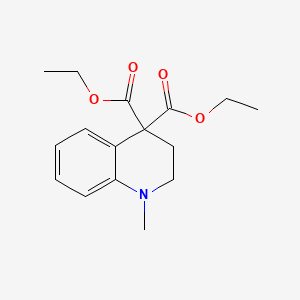
Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated anilines: This method involves the reaction of N-alkylated anilines with diethyl malonate in the presence of a base, followed by cyclization to form the quinoline ring.
Friedländer synthesis: This classical method involves the condensation of aniline derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may also incorporate continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylates, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
Diethyl 1-Methylquinoline-4,4(1H)-dicarboxylate: Lacks the dihydro component, leading to different chemical properties.
Diethyl 2,3-dihydroquinoline-4,4(1H)-dicarboxylate: Similar structure but with variations in the substitution pattern.
Uniqueness
Diethyl 1-Methyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate is unique due to its specific substitution pattern and dihydroquinoline ring, which confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
diethyl 1-methyl-2,3-dihydroquinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-4-20-14(18)16(15(19)21-5-2)10-11-17(3)13-9-7-6-8-12(13)16/h6-9H,4-5,10-11H2,1-3H3 |
InChI 键 |
QSRBHNHKYHKYAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CCN(C2=CC=CC=C21)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


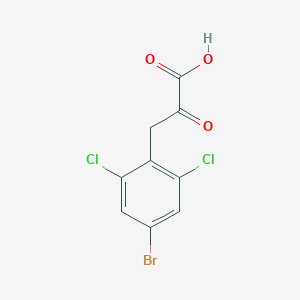
![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

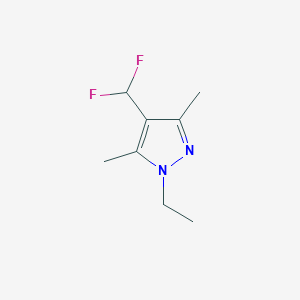
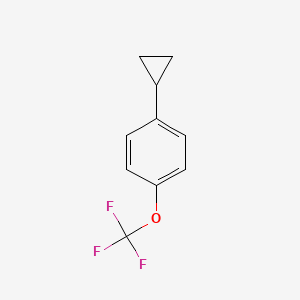
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
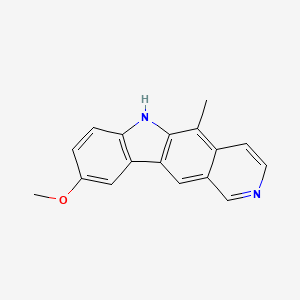
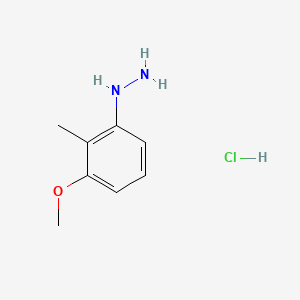
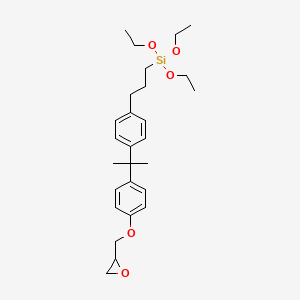
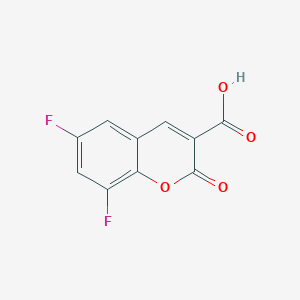
![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
